molecular formula C23H26N2OS2 B14266108 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol CAS No. 137955-89-6

4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol

Cat. No.: B14266108
CAS No.: 137955-89-6
M. Wt: 410.6 g/mol
InChI Key: CXKJAIFNIUGNIF-UHFFFAOYSA-N
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Description

4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol typically involves the condensation of 4-methyl-2,6-diformylphenol with 2,2-pyridyl ethylamine. This reaction forms a Schiff base condensation product, which is further processed to obtain the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol involves its ability to form stable complexes with metal ions. The Schiff base moiety and phenolic hydroxyl group play crucial roles in binding metal ions through coordination bonds. This interaction leads to changes in the compound’s fluorescence properties, enabling its use as a chemosensor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol is unique due to its dual functionality as a chemosensor and its potential applications in various scientific fields. Its ability to selectively detect metal ions in aqueous solutions and biological systems sets it apart from other similar compounds.

Properties

CAS No.

137955-89-6

Molecular Formula

C23H26N2OS2

Molecular Weight

410.6 g/mol

IUPAC Name

4-methyl-2,6-bis(2-pyridin-2-ylethylsulfanylmethyl)phenol

InChI

InChI=1S/C23H26N2OS2/c1-18-14-19(16-27-12-8-21-6-2-4-10-24-21)23(26)20(15-18)17-28-13-9-22-7-3-5-11-25-22/h2-7,10-11,14-15,26H,8-9,12-13,16-17H2,1H3

InChI Key

CXKJAIFNIUGNIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CSCCC2=CC=CC=N2)O)CSCCC3=CC=CC=N3

Origin of Product

United States

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